2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a naphthalene core substituted with hydroxy, thiophene-sulfonamido, and thioacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves multiple steps, typically starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Naphthalene Functionalization: Introduction of hydroxy and sulfonamido groups onto the naphthalene ring.
Thioether Formation: Coupling of the thiophene-sulfonamido group with the naphthalene derivative.
Acetic Acid Substitution: Introduction of the thioacetic acid moiety.
Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the sulfonamido group to an amine.
Substitution: Replacement of the thioacetic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The hydroxy and sulfonamido groups can form hydrogen bonds with biological molecules, while the thiophene and thioacetic acid moieties may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)propionic acid
- 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)butyric acid
Uniqueness
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO5S3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[1-hydroxy-4-(thiophen-2-ylsulfonylamino)naphthalen-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H13NO5S3/c18-14(19)9-24-13-8-12(10-4-1-2-5-11(10)16(13)20)17-25(21,22)15-6-3-7-23-15/h1-8,17,20H,9H2,(H,18,19) |
InChI Key |
GVAXUAIZKLJWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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